(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol
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Overview
Description
(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[221]heptane-2-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is often achieved through a Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane structure.
Introduction of the pyridyl group: This can be done via a nucleophilic substitution reaction, where a pyridine derivative is introduced to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridyl ring.
Substitution: Various substituents can be introduced to the pyridyl ring or the bicyclic core through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyridyl ring.
Scientific Research Applications
(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in fentanyl synthesis.
N-Phenethyl-4-piperidinone: A precursor in the synthesis of various piperidine derivatives.
Uniqueness
(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[221]heptane-2-ol is unique due to its bicyclic structure and the presence of both a pyridyl ring and a hydroxyl group
Properties
CAS No. |
191402-03-6 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(1R,2R,4S)-1,3,3-trimethyl-2-pyridin-2-ylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C15H21NO/c1-13(2)11-7-8-14(3,10-11)15(13,17)12-6-4-5-9-16-12/h4-6,9,11,17H,7-8,10H2,1-3H3/t11-,14+,15-/m0/s1 |
InChI Key |
OZEUZKGNVGYHPN-GLQYFDAESA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C([C@]2(C3=CC=CC=N3)O)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1(C3=CC=CC=N3)O)C)C |
Origin of Product |
United States |
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